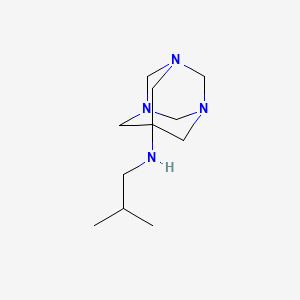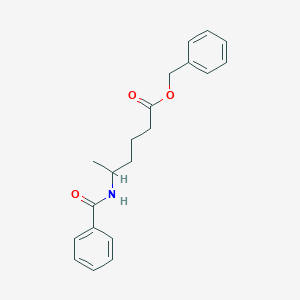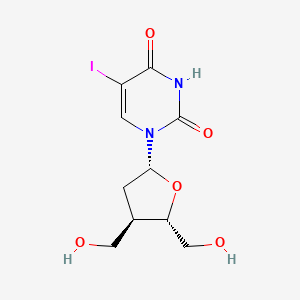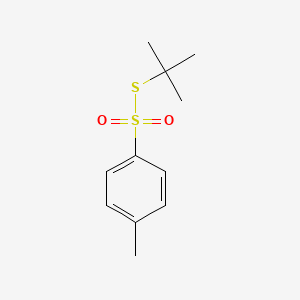
S-(tert-Butyl) 4-methylbenzenesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(tert-Butyl) 4-methylbenzenesulfonothioate: is an organic compound with the molecular formula C11H16O2S2. It is a sulfonothioate derivative, which means it contains both sulfonyl and thioether functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(tert-Butyl) 4-methylbenzenesulfonothioate typically involves the reaction of sodium 4-methylbenzenesulfonothioate with tert-butyl halides. The reaction proceeds smoothly under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: S-(tert-Butyl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfonothioates.
Applications De Recherche Scientifique
S-(tert-Butyl) 4-methylbenzenesulfonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-S bonds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of S-(tert-Butyl) 4-methylbenzenesulfonothioate involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions allow it to interact with various molecular targets, including enzymes and proteins, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
- S-(tert-Butyl) 4-methylbenzenesulfonamide
- S-(tert-Butyl) 4-methylbenzenesulfonate
- S-(tert-Butyl) 4-methylbenzenesulfonyl chloride
Uniqueness: S-(tert-Butyl) 4-methylbenzenesulfonothioate is unique due to its sulfonothioate functional group, which imparts distinct reactivity compared to sulfonamides, sulfonates, and sulfonyl chlorides. This makes it particularly valuable in synthetic organic chemistry for the formation of C-S bonds .
Propriétés
Numéro CAS |
2943-19-3 |
|---|---|
Formule moléculaire |
C11H16O2S2 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
1-tert-butylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H16O2S2/c1-9-5-7-10(8-6-9)15(12,13)14-11(2,3)4/h5-8H,1-4H3 |
Clé InChI |
DWUPUYSPVAQOBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


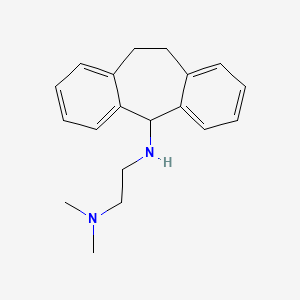


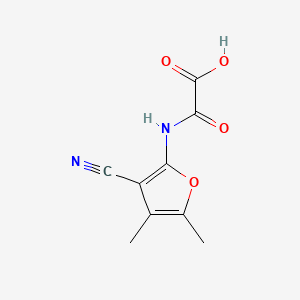
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
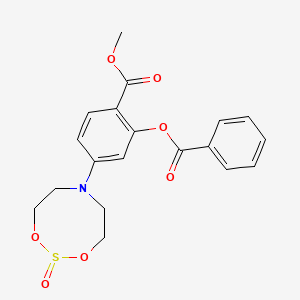
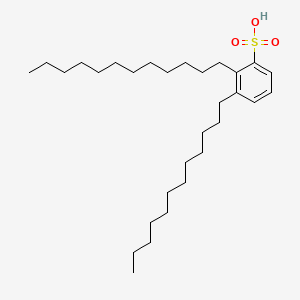
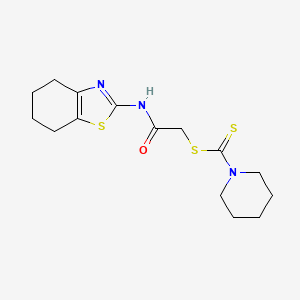
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
